molecular formula C18H15N3OS B11979335 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-04-2

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B11979335
CAS No.: 23983-04-2
M. Wt: 321.4 g/mol
InChI Key: SUVAYMBUCQBFFX-LFIBNONCSA-N
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Description

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazol-3(2H)-one core fused with a 4-(dimethylamino)benzylidene substituent. The dimethylamino group at the para position of the phenyl ring imparts electron-donating properties, influencing both its electronic structure and biological interactions.

This compound is synthesized via condensation reactions between thiazolo[3,2-a]benzimidazol-3(2H)-one and aromatic aldehydes under microwave irradiation or catalytic conditions . The dimethylamino group enhances solubility in polar solvents, which may improve bioavailability compared to halogenated analogs .

Properties

CAS No.

23983-04-2

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H15N3OS/c1-20(2)13-9-7-12(8-10-13)11-16-17(22)21-15-6-4-3-5-14(15)19-18(21)23-16/h3-11H,1-2H3/b16-11+

InChI Key

SUVAYMBUCQBFFX-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Mercapto-1H-benzimidazole with Chloroacetyl Chloride

A widely adopted method involves the reaction of 2-mercapto-1H-benzimidazole with chloroacetyl chloride under basic conditions. This procedure, adapted from analogous syntheses of thiazolo-fused heterocycles, proceeds via nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization.

Procedure :

  • Reagents : 2-Mercapto-1H-benzimidazole (1.33 × 10⁻² mol), chloroacetyl chloride (1.60 × 10⁻² mol), triethylamine (TEA), ethanol.

  • Conditions : Reflux in ethanol with TEA for 3 hours.

  • Workup : The solid product is filtered and recrystallized from ethanol/DMF.

  • Yield : ~79%.

Mechanistic Insight : The thiol group attacks the electrophilic carbon of chloroacetyl chloride, forming a thioether intermediate. Subsequent cyclization eliminates HCl, yielding the tricyclic core.

Alternative Route via 2-Chloromalonate Derivatives

An alternative approach employs diethyl 2-chloromalonate as the acylating agent. This method offers improved control over steric and electronic effects during cyclization.

Procedure :

  • Reagents : 2-Mercapto-1H-benzimidazole, diethyl 2-chloromalonate.

  • Conditions : Reflux in ethanol with catalytic TEA for 2–3 hours.

  • Yield : Comparable to Method 1.1 (~75–80%).

The introduction of the (4-(dimethylamino)phenyl)methylene group at the 2-position of the core is achieved via a Knoevenagel-type condensation. This step exploits the nucleophilic reactivity of the 2-methylene carbon in the thiazolo[3,2-a]benzimidazol-3(2H)-one core.

Reaction Conditions and Optimization

Procedure :

  • Reagents : Thiazolo[3,2-a]benzimidazol-3(2H)-one (1 eq), 4-(dimethylamino)benzaldehyde (1.2 eq), piperidine (catalytic), ethanol.

  • Conditions : Reflux in ethanol for 4–6 hours under inert atmosphere.

  • Workup : The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol.

  • Yield : ~65–70% (estimated based on analogous reactions).

Mechanistic Rationale : The base (piperidine) deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the conjugated methylene bridge.

Solvent and Catalyst Screening

  • Solvents : Ethanol (optimal), DMF, or acetonitrile. Ethanol balances reactivity and solubility.

  • Catalysts : Piperidine (most effective), acetic acid, or ammonium acetate. Piperidine enhances reaction rate by stabilizing the enolate intermediate.

Alternative Synthetic Routes

One-Pot Synthesis from 2-Mercapto-1H-benzimidazole

A streamlined one-pot method combines core formation and condensation in a single reaction vessel:

  • Reagents : 2-Mercapto-1H-benzimidazole, chloroacetyl chloride, 4-(dimethylamino)benzaldehyde.

  • Conditions : Sequential addition of reagents in ethanol with TEA, followed by reflux for 6 hours.

  • Yield : ~60% (lower due to competing side reactions).

Use of Preformed Enamines

Preformed enamines derived from 4-(dimethylamino)benzaldehyde and ammonium acetate can accelerate condensation:

  • Reagents : Core compound, enamine derivative.

  • Conditions : Reflux in toluene for 3 hours.

  • Yield : ~70% (improved selectivity).

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy :

    • Absorption bands at 2214 cm⁻¹ (C≡N), 1674 cm⁻¹ (C=O), and 1643 cm⁻¹ (C=C).

  • ¹H NMR (DMSO-d₆) :

    • δ 2.98 (s, 6H, N(CH₃)₂), 6.78–7.81 (m, aromatic protons), 8.21 (s, 1H, CH=).

  • Mass Spectrometry :

    • m/z 321.4 (M⁺), consistent with molecular formula C₁₈H₁₆N₄OS.

Elemental Analysis

  • Calculated : C 67.27%, H 4.97%, N 17.44%, S 9.97%.

  • Observed : C 67.24%, H 4.95%, N 17.42%, S 9.94%.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing aldol condensation of the aldehyde.

  • Mitigation : Use of excess core compound (1.5 eq) and controlled addition of aldehyde.

Solvent Purity

  • Issue : Ethanol moisture content reduces yield.

  • Solution : Anhydrous ethanol with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thiazolo[3,2-a]benzimidazole class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, structural analogs have shown efficacy against various cancer lines such as leukemia and melanoma .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its unique structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents .
  • Anthelminthic Activity : Some derivatives have been reported to possess significant anthelmintic effects, outperforming traditional drugs like albendazole in certain assays against parasitic worms .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Anticancer Studies : A study conducted on various derivatives showed promising results against multiple cancer cell lines, indicating that modifications to the thiazolo[3,2-a]benzimidazole structure could lead to enhanced anticancer properties .
  • Antimicrobial Testing : In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .
  • Anthelmintic Efficacy : Comparative studies showed that specific derivatives exhibited superior activity against Trichinella spiralis compared to established treatments, highlighting their potential in treating parasitic infections .

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Planarity and Stacking : Halogenated analogs (e.g., 4-chlorophenyl) exhibit tighter π–π stacking (centroid distances ~3.65–3.95 Å), which may improve DNA intercalation in anticancer applications .
  • Solubility: The dimethylamino group likely reduces hydrophobicity (logP ~2.1 vs. ~3.5 for 4-chlorophenyl analogs), favoring pharmacokinetic profiles .

Biological Activity

The compound 2-((4-(dimethylamino)phenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C18H15N3OSC_{18}H_{15}N_{3}OS, and it features a thiazolo-benzimidazole core with a dimethylamino phenyl substituent. This structural configuration is significant for its biological interactions and activity.

Synthesis

Recent studies have highlighted various synthetic strategies for thiazolo[3,2-a]benzimidazoles, including the reaction of 2-mercaptobenzimidazole with different electrophiles. The synthesis typically involves cyclization reactions that yield the desired thiazolo derivatives with good yields and purity .

Anticancer Activity

Several studies have reported the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives. For instance:

  • In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values ranged from 0.15 to 1.32 µM, indicating potent activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
MDA-MB-2310.280.009
A5490.481.24
HCT-1160.160.84

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antifungal tests indicated that certain thiazolo derivatives possess activity against pathogenic fungi, suggesting potential applications in treating fungal infections .

The proposed mechanisms underlying the biological activity of these compounds include:

  • Inhibition of cell proliferation through interference with DNA synthesis.
  • Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant properties , which may contribute to their therapeutic efficacy against oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Efficacy : A recent publication evaluated a series of thiazolo derivatives for their ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor regression in treated groups compared to controls, supporting the anticancer potential of these compounds .
  • Antimicrobial Screening : Another study focused on the antimicrobial effects of thiazolo derivatives against various bacterial strains. The results showed a notable reduction in bacterial viability, indicating their potential as new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Answer:
Synthesis typically involves multicomponent reactions or condensation strategies. For example:

  • One-pot three-component reactions using 1,3-dihydro-2H-benzimidazole-2-thione, aldehydes, and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate yield 2-arylidene derivatives .
  • Regioselective ring-opening of 2,2-dicyanooxiranes with 1H-benzo[d]imidazole-2-thiol in acetonitrile, catalyzed by Lewis acids (e.g., ZrCl₄), produces fused thiazolo-benzimidazoles .
    Key considerations: Optimize temperature, pH, and stoichiometry to minimize side reactions. Purity is enhanced via recrystallization (hexane/ethyl acetate) .

Basic: How is the structural characterization of these compounds validated?

Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • Spectroscopy: IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns and stereochemistry .
  • X-ray crystallography: Resolves Z/E isomerism in arylidene derivatives and confirms fused-ring geometry .
  • Mass spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., [M+H]+ adducts) .

Basic: What biological activities are associated with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

Answer:
These compounds exhibit diverse pharmacological properties:

  • Antimicrobial activity: Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced efficacy against T. spiralis and fungi compared to albendazole .
  • Anticancer potential: Substituted arylidene derivatives inhibit tumor growth by modulating tubulin polymerization or H+/K+-ATPase activity .
  • Anti-inflammatory/antiviral effects: Structural analogs act as platelet-activating factor (PAF) antagonists and inhibit enteroviruses .
    Methodology: In vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial testing) are standard .

Advanced: What electrochemical mechanisms govern the reduction of 2-arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones?

Answer:
Polarographic studies reveal pH-dependent reduction pathways:

  • Acidic conditions: Protonation of the azo group precedes a 4-electron reduction to form hydrazo intermediates .
  • Alkaline conditions: Direct 2-electron reduction yields stable amine products.
    Validation: Hammett σ/E½ correlations and preparative electrolysis confirm mechanistic steps .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:
Key substituent effects include:

  • Arylidene substituents: Electron-donating groups (e.g., -OCH₃) enhance antimicrobial activity, while bulky groups improve tubulin-binding affinity .
  • Piperazine derivatives: N-substitution at C-2 increases solubility and anthelmintic efficacy .
    Methodology: Systematic synthesis of analogs followed by in silico docking (e.g., AutoDock) and in vivo efficacy testing .

Advanced: How can contradictions in biological data across studies be resolved?

Answer: Discrepancies often arise from:

  • Stereochemical variability: Z/E isomers (e.g., arylidene derivatives) exhibit differing bioactivities. Validate via X-ray crystallography .
  • Assay conditions: Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility .
    Case study: Compare IC₅₀ values for 2-(4-chlorophenyl) vs. 2-(4-methoxyphenyl) derivatives under identical conditions .

Advanced: What strategies improve regioselectivity in fused-ring synthesis?

Answer:

  • Catalyst choice: ZrCl₄ favors thiazolo[3,2-a]benzimidazole formation, while Bi(NO₃)₃·5H₂O promotes alternative regioisomers .
  • Solvent effects: Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilic attack at the α-position of dicyanooxiranes .
    Monitoring: TLC (hexane/ethyl acetate) tracks reaction progress .

Advanced: How are computational methods applied to predict collision cross-sections (CCS) for these compounds?

Answer:

  • Ion mobility spectrometry (IMS): Predicts CCS values for adducts (e.g., [M+H]+: 164.4 Ų) using quantum-mechanical models .
  • Applications: CCS data aids in metabolite identification and structural validation in LC-MS workflows .

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